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molecular formula C7H4F4 B1611741 2,3,4,6-Tetrafluorotoluene CAS No. 80427-49-2

2,3,4,6-Tetrafluorotoluene

Cat. No. B1611741
M. Wt: 164.1 g/mol
InChI Key: QWMNQJQGZZQXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05283378

Procedure details

3-Chloro-tetrafluorobenzonitrile was reacted at 240° C. The reaction products were collected in 300 ml of water and, after reaction was complete, the mixture was made alkaline with 40% strength by weight aqueous sodium hydroxide solution. The organic material was extracted with methyl tert.-butyl ether, analysed and then worked up by distillation. 2,3,4,6-Tetrafluoro-toluene of boiling point 108° C. was isolated in a yield of 77.3%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:3]([F:13])=[C:4]([C:7]([F:12])=[C:8]([F:11])[C:9]=1[F:10])[C:5]#N.[OH-].[Na+]>>[F:12][C:7]1[C:8]([F:11])=[C:9]([F:10])[CH:2]=[C:3]([F:13])[C:4]=1[CH3:5] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C#N)C(=C(C1F)F)F)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction products were collected in 300 ml of water
CUSTOM
Type
CUSTOM
Details
after reaction
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted with methyl tert.-butyl ether
DISTILLATION
Type
DISTILLATION
Details
analysed and then worked up by distillation

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1F)F)F)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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